1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole
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Overview
Description
1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides
Preparation Methods
The synthesis of 1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole typically involves the following steps:
Formation of Benzimidazole Units: The benzimidazole units can be synthesized by the condensation of ortho-phenylenediamine with aldehydes or carboxylic acids under acidic conditions.
Introduction of Ethenyl Groups: The ethenyl groups can be introduced via a Heck reaction, where the benzimidazole units are reacted with vinyl halides in the presence of a palladium catalyst.
Formation of Sulfanylhexyl Chain: The sulfanylhexyl chain can be synthesized by reacting hexyl bromide with thiourea to form hexylthiourea, which is then hydrolyzed to form hexylthiol.
Coupling of Benzimidazole Units with Sulfanylhexyl Chain: The final step involves coupling the benzimidazole units with the sulfanylhexyl chain through a nucleophilic substitution reaction, where the benzimidazole units are reacted with hexylthiol in the presence of a base.
Chemical Reactions Analysis
1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole undergoes various chemical reactions, including:
Scientific Research Applications
1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole involves its interaction with biological targets, such as enzymes and receptors. The benzimidazole units can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects . The ethenyl groups may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole can be compared with other benzimidazole derivatives, such as:
Properties
CAS No. |
499140-02-2 |
---|---|
Molecular Formula |
C24H26N4S2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1-ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole |
InChI |
InChI=1S/C24H26N4S2/c1-3-27-21-15-9-7-13-19(21)25-23(27)29-17-11-5-6-12-18-30-24-26-20-14-8-10-16-22(20)28(24)4-2/h3-4,7-10,13-16H,1-2,5-6,11-12,17-18H2 |
InChI Key |
OGFXONSRKDQHFL-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C2=CC=CC=C2N=C1SCCCCCCSC3=NC4=CC=CC=C4N3C=C |
Origin of Product |
United States |
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